![molecular formula C19H18ClF6N5O3S B2559066 2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide CAS No. 2061727-96-4](/img/structure/B2559066.png)
2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide
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Overview
Description
The compound “2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide, a pyridine ring, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the trifluoromethyl groups, and the amide group. The spatial configuration of the carbon atoms connected to the pyridine ring plays an important role in the compound’s properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of the pyridine ring, the trifluoromethyl groups, and the amide group. For example, the pyridine ring could participate in electrophilic substitution reactions, while the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could influence its solubility and reactivity .Scientific Research Applications
Antiviral Activity
The indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. Specifically, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be developed as an antiviral agent, given its structural affinity to these active molecules.
Anti-inflammatory Applications
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities . The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new derivatives with enhanced anti-inflammatory properties.
Anticancer Potential
The structural motif of trifluoromethylpyridines, as found in the compound, is a key feature in many pharmaceutical ingredients with biological activities, including anticancer properties . The compound could serve as a scaffold for developing new anticancer agents.
Agricultural Chemical Applications
Trifluoromethylpyridine derivatives are widely used in the protection of crops from pests. The compound could be utilized in the synthesis of new agrochemicals, leveraging the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Antimicrobial and Antitubercular Effects
Indole derivatives are known for their antimicrobial and antitubercular activities . The compound could be explored for its potential use in treating bacterial infections, including tuberculosis.
Antidiabetic and Antimalarial Uses
The broad spectrum of biological activities of indole derivatives also extends to antidiabetic and antimalarial effects . Research into the compound’s applications could lead to the development of novel treatments for diabetes and malaria.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-[4-(trifluoromethylsulfonyl)piperazin-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF6N5O3S/c20-14-7-11(18(21,22)23)9-28-16(14)10-29-17(32)13-8-12(1-2-15(13)27)30-3-5-31(6-4-30)35(33,34)19(24,25)26/h1-2,7-9H,3-6,10,27H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBXVAYVCZSHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)N)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF6N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide |
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